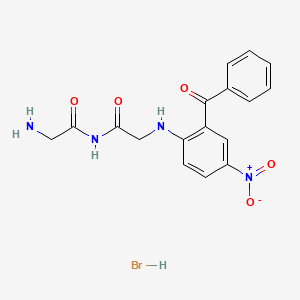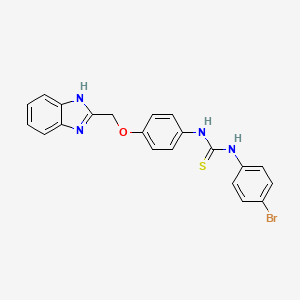
9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)-, methyl ester
Vue d'ensemble
Description
9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)-, methyl ester, also known as FMOC-OH, is a chemical compound commonly used in scientific research. It is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. FMOC-OH is used as a protecting group for amino acids during peptide synthesis. This compound has several unique properties that make it an essential component in the field of organic chemistry.
Applications De Recherche Scientifique
Structure and Properties Analysis
Studies have focused on understanding the structural and property aspects of fluorene derivatives, including 9-hydroxy-fluorene-9-carboxylic acid and its methyl ester. The investigations into their infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectra, alongside geometric structure parameters obtained through optimization methods, have shown consistency with X-ray diffraction results. These studies highlight the unsymmetrical positioning of 9-substituents relative to the molecular plane, which has implications for the electronic and photophysical properties of these compounds (Yu Yun & Yan Da, 1992).
Chemical Reactivity and Hydrolysis
Research into the chemical reactivity of fluorene carboxylate esters, including the effects of aromatic ester conjugate bases on E1cB ester hydrolysis, provides insights into the mechanisms underlying their alkaline hydrolysis. These studies offer a detailed understanding of the pH-dependent ionization and subsequent reactions, revealing the conditions under which hydrolysis rates become independent of pH, and elucidating the factors influencing eliminative reactivity of fluorene ester anions (Manoochehr Alborz & K. Douglas, 1982).
Applications in Polymer Science
Synthesis and characterization of polymers incorporating fluorene units, such as blue-light-emitting copolymers, highlight the application of fluorene derivatives in advanced material science. These polymers, made from fluorene-diboronic ester and aryl-carbazole, exhibit high glass transition temperatures and have been studied for their photophysical, electrochemical, and electroluminescent properties. This research underscores the potential of fluorene derivatives in the development of materials with specific optical and electronic functionalities (W. Wong et al., 2005).
Organic Synthesis and Catalysis
The versatility of fluorene derivatives in organic synthesis is also a significant area of research. For example, studies on N alpha-protected amino acid 9-fluorenylmethyl esters (Fm esters) and their use in peptide synthesis highlight the utility of fluorene-based protecting groups in the synthesis of complex biomolecules. These studies show that fluorene derivatives can be efficiently used for the protection and deprotection of functional groups in sensitive molecular frameworks (M. Bednarek & M. Bodanszky, 1983).
Propriétés
IUPAC Name |
methyl 9-hydroxyiminofluorene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(17)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)16-18/h2-8,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLXRBIJYFIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423221 | |
| Record name | 9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)-, methyl ester | |
CAS RN |
5043-64-1 | |
| Record name | 9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 9-(HYDROXYIMINO)-9H-FLUORENE-4-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




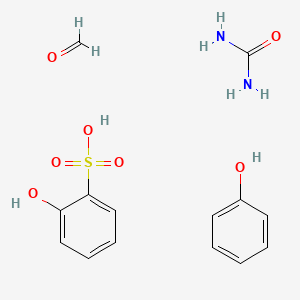
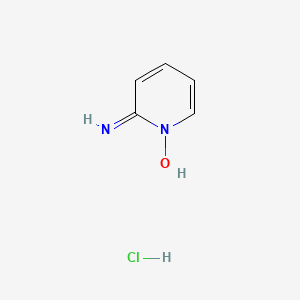
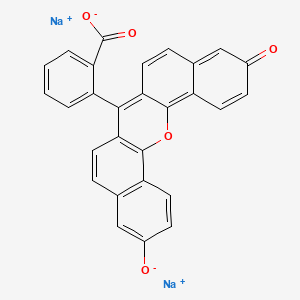

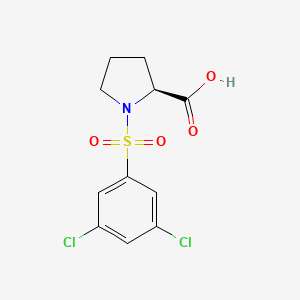
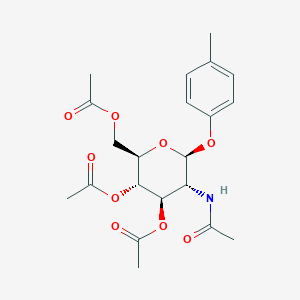
![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)




